molecular formula C14H14N2OS B11100770 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone CAS No. 361470-80-6

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone

Cat. No.: B11100770
CAS No.: 361470-80-6
M. Wt: 258.34 g/mol
InChI Key: MXNDLBXVKZKIKI-UHFFFAOYSA-N
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Description

The compound “(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone” (CID 673068) is a bicyclic heteroaromatic system fused with a cyclopentane ring and a thiophene moiety. Its molecular formula is C₁₄H₁₄N₂OS, featuring a cyclopropane substituent as the ketone group. The structure includes a 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine core, with an amino group at position 3 and a cyclopropylmethanone group at position 2 .

Properties

CAS No.

361470-80-6

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-cyclopropylmethanone

InChI

InChI=1S/C14H14N2OS/c15-11-9-6-8-2-1-3-10(8)16-14(9)18-13(11)12(17)7-4-5-7/h6-7H,1-5,15H2

InChI Key

MXNDLBXVKZKIKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4CC4

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclopenta[b]thieno[3,2-e]pyridine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the creation of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polycyclic thienopyridine derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, substituents, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Structural Features
(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone (Target) C₁₄H₁₄N₂OS 258.34 g/mol Cyclopropyl Bicyclic core (cyclopenta-thienopyridine), strained cyclopropane, amino group at C3
1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone C₁₂H₁₂N₂OS 232.30 g/mol Acetyl (CH₃CO-) Smaller acetyl group; reduced steric hindrance compared to cyclopropane
(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(2,4-dimethylphenyl)methanone C₂₀H₁₉N₂OS 335.45 g/mol 2,4-Dimethylphenyl Aromatic bulk with electron-donating methyl groups; increased lipophilicity
(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone C₂₄H₁₈N₂OS 382.48 g/mol 9H-Fluoren-2-yl Extended aromatic system; planar fluorene group enhances π-π stacking potential
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone C₂₀H₂₀ClN₂OS 370.90 g/mol 4-Chlorophenyl Larger cyclooctane ring; chloro substituent introduces electronegativity and polarity

Key Observations

Core Structure Variations: The target compound’s cyclopenta[b]thieno[3,2-e]pyridine core is distinct from the cycloocta[b]thieno[3,2-e]pyridine analog (), which features an eight-membered ring. The larger ring system in the latter may enhance conformational flexibility but reduce planarity, affecting binding to biological targets .

Substituent Effects: Cyclopropyl vs. Aryl Groups: The cyclopropyl group in the target compound offers a balance between steric bulk and electronic effects, contrasting with the 2,4-dimethylphenyl () and 9H-fluoren-2-yl () groups. The latter two increase molecular weight and lipophilicity, which may influence membrane permeability and metabolic stability .

Physicochemical Properties :

  • Molecular Weight : The target compound (258.34 g/mol) is smaller than derivatives with aryl substituents (>330 g/mol), suggesting better compliance with Lipinski’s “Rule of Five” for drug-likeness.
  • Solubility : The acetyl-substituted analog () likely has higher aqueous solubility due to the polar ketone group, whereas the fluorene derivative () is highly hydrophobic .

Synthetic Accessibility :

  • The cyclopropane-containing target compound may require specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reactions), whereas aryl-substituted analogs (–9) can be synthesized via standard Friedel-Crafts or Suzuki-Miyaura coupling .

Research Findings

  • Thermal Stability: Cyclopropane-containing compounds often exhibit lower thermal stability compared to aryl-substituted derivatives, as seen in differential melting points (e.g., reports melting points up to 130°C for related cyclopentanone-thiophene hybrids) .

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